molecular formula C26H24FN3O B2367518 4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone CAS No. 1022404-13-2

4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone

Cat. No.: B2367518
CAS No.: 1022404-13-2
M. Wt: 413.496
InChI Key: NHDSMONEJAVYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone is a synthetic compound characterized by a piperazine moiety substituted with a 2-fluorophenyl group, linked to a benzylindole scaffold via a ketone bridge. This structure combines features of arylpiperazine derivatives and indole-based systems, which are commonly explored in medicinal chemistry for their diverse pharmacological profiles. The fluorophenyl group enhances metabolic stability and receptor-binding affinity, while the indole core contributes to interactions with biological targets such as serotonin and dopamine receptors .

Properties

IUPAC Name

(1-benzylindol-2-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c27-22-11-5-7-13-24(22)28-14-16-29(17-15-28)26(31)25-18-21-10-4-6-12-23(21)30(25)19-20-8-2-1-3-9-20/h1-13,18H,14-17,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDSMONEJAVYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=CC=CC=C4N3CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of Indole at the 1-Position

Indole undergoes alkylation at the 1-position using benzyl bromide under basic conditions. A representative procedure from Shah et al. (2025) involves:

  • Reagents : Indole (1 eq), benzyl bromide (1.2 eq), NaH (1.5 eq) in anhydrous THF.
  • Conditions : 0°C to room temperature, 12 hours.
  • Yield : 85–90%.

Introduction of the Carboxylic Acid Group at the 2-Position

Friedel-Crafts acylation or directed ortho-metalation strategies are employed:

  • Friedel-Crafts Acylation :
    • Reagents : 1-Benzylindole (1 eq), chloroacetyl chloride (1.1 eq), AlCl3 (1.5 eq) in DCM.
    • Conditions : 0°C, 2 hours.
    • Yield : 70–75%.
  • Oxidation of 2-Formylindole :
    • Reagents : 2-Formyl-1-benzylindole (1 eq), KMnO4 (2 eq) in aqueous acetone.
    • Conditions : 50°C, 4 hours.
    • Yield : 80–85%.

Preparation of 4-(2-Fluorophenyl)piperazine

Cyclocondensation of 1,2-Diaminoethane with 2-Fluorophenyl Epoxides

Adapted from AU2006281497B2 (2006):

  • Reagents : 1,2-Diaminoethane (1 eq), 2-fluorostyrene oxide (1 eq) in ethanol.
  • Conditions : Reflux, 8 hours.
  • Yield : 65–70%.

Nucleophilic Aromatic Substitution

A two-step process involving:

  • Piperazine Quaternization :
    • Reagents : Piperazine (1 eq), 1-fluoro-2-iodobenzene (1 eq), CuI (0.1 eq), K2CO3 (2 eq) in DMF.
    • Conditions : 120°C, 24 hours.
    • Yield : 55–60%.
  • Purification : Column chromatography (SiO2, EtOAc/hexane 1:3).

Coupling Strategies for Ketone Formation

Acid Chloride-Mediated Acylation

  • Step 1 : Conversion of 1-benzylindole-2-carboxylic acid to its acid chloride using SOCl2.
  • Step 2 : Reaction with 4-(2-fluorophenyl)piperazine in presence of Et3N.
    • Reagents : Acid chloride (1 eq), piperazine (1.2 eq), Et3N (2 eq) in DCM.
    • Conditions : 0°C to RT, 4 hours.
    • Yield : 75–80%.

Carbodiimide Coupling (EDCl/HOBt)

  • Reagents : 1-Benzylindole-2-carboxylic acid (1 eq), EDCl (1.5 eq), HOBt (1.5 eq), 4-(2-fluorophenyl)piperazine (1.2 eq) in DMF.
  • Conditions : RT, 12 hours.
  • Yield : 85–90%.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (400 MHz, CDCl3) : δ 7.65–7.20 (m, 9H, aromatic), 5.45 (s, 2H, CH2Ph), 3.85–3.40 (m, 8H, piperazine), 2.95 (s, 1H, NH).
  • 13C-NMR : δ 195.2 (C=O), 161.5 (C-F), 138.9–112.4 (aromatic), 52.1 (piperazine).
  • HRMS (ESI+) : m/z 423.1812 [M+H]+ (calc. 423.1815).

Purity and Yield Optimization

Method Yield (%) Purity (HPLC)
Acid Chloride Acylation 78 98.5
EDCl/HOBt Coupling 88 99.2

Challenges and Mitigation Strategies

  • Regioselectivity in Indole Functionalization : Use of bulky directing groups (e.g., SEM) improves 2-position selectivity.
  • Piperazine Hydrolysis : Anhydrous conditions and low temperatures prevent degradation.
  • Byproduct Formation : Column chromatography (hexane/EtOAc gradient) effectively removes unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production, and its inhibition is a therapeutic strategy for treating hyperpigmentation disorders. The compound has been evaluated for its ability to inhibit tyrosinase from Agaricus bisporus.

Key Findings :

  • A derivative of the compound exhibited an IC50 value of 0.18 μM, significantly more potent than the reference compound kojic acid (IC50 = 17.76 μM) .
  • The compound demonstrated no cytotoxic effects on B16F10 melanoma cells, indicating a favorable safety profile for potential dermatological applications .

Anticancer Activity

Research indicates that compounds with similar piperazine and indole structures exhibit anticancer properties. The exploration of 4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone derivatives has shown promise in targeting cancer cell lines.

Case Studies :

  • A study reported the synthesis and biological evaluation of indole-based piperazines that exhibited cytotoxicity against breast cancer cell lines . Although not directly linked to the ketone , it highlights the potential of similar compounds in cancer therapy.
  • The combination of this compound with protein kinase inhibitors has been suggested as a method for enhancing anticancer efficacy .

Drug Delivery Systems

Recent advancements in lipid-based compositions for drug delivery have included compounds similar to this compound.

Innovations :

  • Lipid nanoparticle formulations have been developed to improve the bioavailability and targeted delivery of therapeutic agents, including those with piperazine structures .
  • These systems can potentially enhance the pharmacokinetics of compounds like the ketone , enabling more effective treatment regimens.

Comparative Analysis of Derivatives

The following table summarizes various derivatives of the compound along with their respective IC50 values against tyrosinase:

Compound NameStructureIC50 (μM)Notes
Original CompoundStructureN/ABase structure
Derivative ADerivative A0.18Most potent against Agaricus bisporus tyrosinase
Derivative BDerivative B13.34Comparable activity to kojic acid
Derivative CDerivative C40.43Least effective; steric hindrance noted

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to these transporters, blocking their function and thereby affecting cellular processes.

Comparison with Similar Compounds

Antimicrobial Activity

  • In contrast, 6a–6l exhibit potent activity against Gram-positive (Staphylococcus aureus: MIC 0.5–2 µg/mL) and Gram-negative (E. coli: MIC 1–4 µg/mL) bacteria due to quinolone-mediated DNA gyrase inhibition .
  • 1c/2c show exceptional antimalarial potency (IC₅₀ < 250 nM), outperforming non-piperazinyl analogs (IC₅₀: 4–15 µM) .

Metabolic Stability

  • The target compound’s fluorophenyl group likely improves metabolic stability compared to 1a/1b, which degrade rapidly in simulated gastric fluid due to oxazolidinone hydrolysis .

Degradation Profiles

Compound Stability in Simulated Gastric Fluid Key Degradation Pathway
Target compound Likely stable (fluorophenyl group) Not reported; inferred from analog data
1a/1b Unstable (t₁/₂ < 1 hour) Oxazolidinone ring cleavage
6a–6l Stable No significant degradation observed

Biological Activity

The compound 4-(2-Fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone is a synthetic derivative that combines the piperazine moiety with an indole structure, which has been associated with various biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a piperazine ring substituted with a fluorophenyl group and an indole ketone. This combination is hypothesized to enhance its interaction with biological targets, particularly in the central nervous system and in cancer treatment.

Biological Activity Overview

Research indicates that derivatives of piperazine and indole compounds exhibit a range of pharmacological properties, including:

  • Monoamine Oxidase Inhibition : Compounds with similar structures have demonstrated inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is relevant for treating neurodegenerative disorders such as Parkinson's disease. For instance, a study showed that certain pyridazinone derivatives with piperazine moieties exhibited significant MAO-B inhibition, suggesting a similar potential for our compound .
  • Anticancer Activity : Indole derivatives are recognized for their anticancer properties. The presence of the indole structure in our compound may contribute to cytotoxic effects against various cancer cell lines. Previous studies have reported that compounds containing indole rings can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .
  • Serotonin Reuptake Inhibition : Piperazine derivatives have been explored for their ability to inhibit serotonin reuptake, which is crucial in managing depression and anxiety disorders. The structural similarities suggest that our compound could also exhibit this activity .

1. Monoamine Oxidase Inhibition

In a comparative study of pyridazinone derivatives, compounds similar to this compound showed IC50 values as low as 0.013 µM for MAO-B inhibition. This level of potency indicates that modifications to the piperazine or indole structures could yield compounds with enhanced therapeutic profiles .

2. Anticancer Efficacy

A recent investigation into indole derivatives demonstrated significant cytotoxicity against A549 lung cancer cells, with IC50 values below 12 µM for several compounds. The study highlighted the importance of specific substitutions on the indole ring for maximizing anticancer activity . Given the structural framework of our compound, it is plausible that it may exhibit similar or enhanced anticancer effects.

3. Serotonergic Activity

Research on related piperazine compounds has shown promising results as selective serotonin reuptake inhibitors (SSRIs). The structural characteristics of our compound suggest potential efficacy in modulating serotonergic pathways, which could be beneficial in treating mood disorders .

Comparative Table of Biological Activities

Compound Activity IC50 Value (µM) Reference
T6MAO-B Inhibition0.013
T3Cytotoxicity (A549)<12
Piperazine DerivativeSerotonin Reuptake InhibitionN/A

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(2-fluorophenyl)piperazinyl 1-benzylindol-2-YL ketone?

Answer:
The synthesis typically involves multi-step nucleophilic substitution and amide/ketone coupling reactions . Key steps include:

  • Piperazine functionalization : Introducing the 2-fluorophenyl group via Buchwald-Hartwig amination or SNAr reactions under basic conditions (e.g., K₂CO₃ in DMF) .
  • Indole ketone coupling : Reacting the functionalized piperazine with 1-benzylindol-2-carbonyl chloride using a coupling agent like HATU or DCC in anhydrous THF .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethyl acetate/hexane) to isolate the final product.

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Answer:
Multi-modal characterization is critical:

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles, as demonstrated for structurally similar trifluoroacetate salts .
  • NMR spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies aromatic proton splitting patterns (e.g., fluorophenyl δ 7.2–7.4 ppm) and piperazine CH₂ signals (δ 2.4–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ with <2 ppm error) .

Advanced: How can researchers design receptor-binding assays to evaluate its potential kinase inhibition?

Answer:
Stepwise assay design :

Target selection : Prioritize kinases with known fluorophenylpiperazine affinity (e.g., tyrosine kinases ).

Competitive binding assays : Use ATP-coupled luminescence (ADP-Glo™) or fluorescence polarization with a labeled ATP analog.

Controls : Include positive controls (e.g., staurosporine) and DMSO vehicle controls to assess non-specific binding.

Data normalization : Express inhibition as % activity relative to controls, with IC₅₀ calculation via nonlinear regression .

Advanced: What strategies guide structure-activity relationship (SAR) studies for optimizing bioactivity?

Answer:
Systematic substituent modulation :

  • Piperazine modifications : Replace 2-fluorophenyl with 4-fluorophenyl or pyridinyl groups to assess steric/electronic effects on binding .
  • Indole substitutions : Introduce electron-withdrawing groups (e.g., nitro) at the benzyl position to enhance π-stacking with hydrophobic kinase pockets.
  • In vitro screening : Test analogs against cancer cell lines (e.g., HeLa) with EC₅₀ determination via MTT assays. Prioritize compounds with >10-fold selectivity over normal cells .

Advanced: What pharmacokinetic parameters should be prioritized during lead optimization?

Answer:
Key parameters and methods :

  • Solubility : Shake-flask method in PBS (pH 7.4); target >50 µM for oral bioavailability .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS quantification of parent compound remaining at 30 min.
  • Permeability : Caco-2 monolayer assay; aim for Papp >1 × 10⁻⁶ cm/s.
  • Plasma protein binding : Equilibrium dialysis; unbound fraction >5% is desirable .

Advanced: How should researchers resolve contradictions in reported biological activity across studies?

Answer:
Root-cause analysis framework :

Assay variability : Compare protocols for differences in cell lines, ATP concentrations, or incubation times .

Compound purity : Re-analyze batches via HPLC (≥95% purity) to rule out impurities.

Solubility effects : Re-test activity in DMSO concentrations ≤0.1% to avoid solvent interference.

Orthogonal validation : Confirm activity in secondary assays (e.g., SPR for binding kinetics) .

Advanced: How are analytical methods validated for quantifying this compound in biological matrices?

Answer:
ICH Q2(R1)-compliant validation :

  • Linearity : Calibration curves (1–1000 ng/mL) in plasma with R² >0.99.
  • Precision/accuracy : Intra-/inter-day CV <15% and recovery 85–115%.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Stability : Assess freeze-thaw (3 cycles), short-term (24h, RT), and long-term (-80°C, 30d) stability .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Risk mitigation strategies :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Storage : In airtight containers under argon at -20°C to prevent hydrolysis.
  • Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.